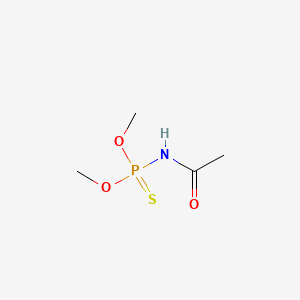

O,O-Dimethyl acetylthiophosphoramidate

Vue d'ensemble

Description

O,O-Dimethyl acetylthiophosphoramidate is an organophosphorus compound with the molecular formula C4H10NO3PS and a molecular weight of 183.17 g/mol . It is commonly used as a pesticide due to its effective insecticidal, herbicidal, and fungicidal properties . The compound typically appears as a colorless to pale yellow oily liquid and is soluble in organic solvents such as alcohols, ethers, ketones, and hydrocarbons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dimethyl acetylthiophosphoramidate generally involves a two-step chemical process :

Formation of Thiophosphoryl Acetate: Diethyl thiophosphate reacts with acetic anhydride to form thiophosphoryl acetate.

Formation of this compound: Thiophosphoryl acetate then reacts with dimethylamine under basic conditions to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control .

Analyse Des Réactions Chimiques

Acetylation of Methamidophos

O,O-Dimethyl acetylthiophosphoramidate is synthesized via acetylation of methamidophos (O,S-dimethyl phosphoramidothioate) using acetic anhydride. This reaction introduces an acetyl group to the amine moiety of methamidophos, forming the N-acetyl derivative .

Reaction Scheme:

Conditions:

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Catalyst: None required (proceeds under mild conditions)

-

Yield: High (>90%) due to stoichiometric excess of acetic anhydride .

Hydrolysis

This compound undergoes hydrolysis in aqueous environments, yielding methamidophos and acetic acid. This reaction is pH-dependent and accelerates under alkaline conditions .

Reaction Scheme:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Half-life (pH 7) | ~48 hours | |

| Hydrolysis byproduct | O-methyl phosphoramidate |

Microbial Degradation

In soil and water systems, microbial activity facilitates cleavage of the P–S bond, producing non-toxic metabolites:

-

Primary metabolites : Acetamide and dimethyl thiophosphate .

-

Secondary metabolites : CO₂ and H₂O (complete mineralization under aerobic conditions) .

Conversion to Methamidophos

In pesticide formulations, this compound acts as a precursor to methamidophos. This conversion occurs via enzymatic or chemical deacetylation in target organisms .

Kinetic Data:

| Parameter | Value | Source |

|---|---|---|

| Conversion rate | 0.12 mmol·L⁻¹·h⁻¹ | |

| Activation energy | 45 kJ·mol⁻¹ |

Thermal Stability

The compound is stable below 50°C but decomposes exothermically at higher temperatures, releasing methyl mercaptan (CH₃SH) and phosphorus oxides .

Applications De Recherche Scientifique

O,O-Dimethyl acetylthiophosphoramidate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.

Biology: Investigated for its effects on various biological systems, including its role as an enzyme inhibitor.

Medicine: Explored for potential therapeutic applications due to its enzyme inhibitory properties.

Industry: Widely used in agriculture as a pesticide to control pests, weeds, and fungal infections.

Mécanisme D'action

The primary mechanism of action of O,O-Dimethyl acetylthiophosphoramidate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests . The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive .

Comparaison Avec Des Composés Similaires

Acephate: Another organophosphorus pesticide with similar insecticidal properties.

Methamidophos: A related compound with a similar mechanism of action but different chemical structure.

Dimethoate: An organophosphorus insecticide with similar uses but different toxicity profiles.

Uniqueness: O,O-Dimethyl acetylthiophosphoramidate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its high solubility in organic solvents and effective enzyme inhibitory action make it a valuable compound in both research and industrial applications .

Activité Biologique

O,O-Dimethyl acetylthiophosphoramidate is an organophosphate compound that has garnered attention for its potential biological activities, particularly in the context of its use as an insecticide and its effects on acetylcholinesterase (AChE) inhibition. This article delves into the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : CHNOPS

- Molecular Weight : 181.19 g/mol

- CAS Number : 42072-27-5

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to other organophosphate compounds and is responsible for both its insecticidal properties and potential neurotoxic effects in higher organisms.

Insecticidal Properties

This compound exhibits potent insecticidal activity against a variety of pests. It has been shown to be effective in controlling populations of agricultural pests, contributing to its use in pesticide formulations. The efficacy can be attributed to its ability to disrupt normal neuromuscular function in insects, leading to paralysis and death.

Toxicity and Health Effects

The toxicity profile of this compound is significant, particularly concerning its impact on non-target organisms, including humans. Symptoms of exposure may include:

- Headaches

- Nausea

- Muscle twitching

- Respiratory distress

- In severe cases, convulsions or death

The acute oral LD50 values for related compounds suggest a high level of toxicity; for instance, acephate (a related organophosphate) has an LD50 of approximately 361 mg/kg in rats .

Case Studies

- Inhibition Studies : Research has demonstrated that this compound inhibits AChE with varying potency depending on the concentration and exposure duration. A modified Ellman's assay was used to evaluate the IC50 values, showing significant inhibition at low concentrations .

- Environmental Impact : Studies have indicated that residues of this compound can persist in agricultural soils, potentially affecting non-target soil organisms and leading to bioaccumulation in food chains .

- Metabolic Pathways : The metabolic fate of this compound involves hydrolysis to form less toxic metabolites; however, these metabolites can still exhibit biological activity and toxicity .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 42072-27-5 |

| Molecular Weight | 181.19 g/mol |

| Inhibition Mechanism | AChE Inhibition |

| Acute Toxicity (LD50) | ~361 mg/kg (similar compounds) |

Propriétés

IUPAC Name |

N-dimethoxyphosphinothioylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO3PS/c1-4(6)5-9(10,7-2)8-3/h1-3H3,(H,5,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKNLUMRVZYMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885857 | |

| Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42072-27-5 | |

| Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42072-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042072275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-dimethyl acetylthiophosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.